molecular formula C18H11Cl2F3N2S B2861319 2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339101-85-8

2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Cat. No. B2861319
CAS RN: 339101-85-8
M. Wt: 415.26
InChI Key: NASDVQAHJWXUCN-UHFFFAOYSA-N
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Description

The compound “2,6-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide” is a complex organic molecule. It contains several functional groups, including a benzyl group, a pyrimidine ring, and a trifluoromethyl group . Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their ability to modify the chemical and biological properties of compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the benzyl group and the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of sulfur-containing compounds, such as those involving pyrimidinyl sulfide. For example, Tresoldi et al. (2002) explored the synthesis of thioethers and their reaction with cis-Ru(N,N-dprs)2Cl2 or cis-Ru(N,N-dps)2Cl2, leading to complexes with potential applications in catalysis and material science due to their unique structural properties (Tresoldi et al., 2002).

Molecular Docking and Spectroscopic Analysis

Alzoman et al. (2015) conducted a comprehensive spectroscopic analysis of a related compound, exploring its potential as a chemotherapeutic agent through molecular docking, suggesting its inhibitory activity against specific targets (Alzoman et al., 2015).

Enzyme Inhibition Studies

Gülçin et al. (2020) synthesized sulfur-containing heterocyclic compounds and evaluated their inhibition properties against key enzymes, providing insights into their potential therapeutic applications (Gülçin et al., 2020).

Material Science Applications

Shockravi et al. (2009) reported on the synthesis of polyamide-imides containing ether, sulfur, and trifluoromethyl linkages, highlighting their excellent solubility and thermal stability, which are critical for applications in high-performance materials (Shockravi et al., 2009).

Optical and Electronic Properties

Guan et al. (2017) designed and synthesized polyimides containing pyridine and sulfur units, investigating their optical properties to assess their utility in advanced optical materials, demonstrating the influence of structural modifications on refractive indices and birefringence (Guan et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and studying its properties and behavior under different conditions .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2S/c19-15-5-2-6-16(20)14(15)10-26-17-24-8-12(9-25-17)11-3-1-4-13(7-11)18(21,22)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASDVQAHJWXUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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